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molecular formula C12H20ClNO3 B8674253 1-(4-Hydroxyphenyl)-2-(2-(N,N-dimethylamino)ethoxy)ethanol hydrochloride CAS No. 131962-83-9

1-(4-Hydroxyphenyl)-2-(2-(N,N-dimethylamino)ethoxy)ethanol hydrochloride

Cat. No. B8674253
M. Wt: 261.74 g/mol
InChI Key: DEEOYULDGBJZTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05872117

Procedure details

A mixture of 2.0 g of 1-(4-benzyloxyphenyl)-2-[2-(N,N-dimethylamino)ethoxy]ethanol hydrochloride, 500 mg of 10% palladium-carbon and 10 ml of methanol was subjected to hydrogenation for 2 hours at room temperature under atmospheric pressure. After the completion of the reaction, palladium-carbon was removed by filtration. The solvent was removed by distillation under reduced pressure to obtain 1.4 g of 1-(4-hydroxyphenyl)-2-[2-(N,N-dimethylamino)ethoxy]ethanol hydrochloride (Compound No. 170).
Name
1-(4-benzyloxyphenyl)-2-[2-(N,N-dimethylamino)ethoxy]ethanol hydrochloride
Quantity
2 g
Type
reactant
Reaction Step One
Name
palladium-carbon
Quantity
500 mg
Type
catalyst
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
palladium-carbon
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[ClH:1].C([O:9][C:10]1[CH:15]=[CH:14][C:13]([CH:16]([OH:24])[CH2:17][O:18][CH2:19][CH2:20][N:21]([CH3:23])[CH3:22])=[CH:12][CH:11]=1)C1C=CC=CC=1>[C].[Pd].CO>[ClH:1].[OH:9][C:10]1[CH:11]=[CH:12][C:13]([CH:16]([OH:24])[CH2:17][O:18][CH2:19][CH2:20][N:21]([CH3:22])[CH3:23])=[CH:14][CH:15]=1 |f:0.1,2.3,5.6|

Inputs

Step One
Name
1-(4-benzyloxyphenyl)-2-[2-(N,N-dimethylamino)ethoxy]ethanol hydrochloride
Quantity
2 g
Type
reactant
Smiles
Cl.C(C1=CC=CC=C1)OC1=CC=C(C=C1)C(COCCN(C)C)O
Name
palladium-carbon
Quantity
500 mg
Type
catalyst
Smiles
[C].[Pd]
Name
Quantity
10 mL
Type
solvent
Smiles
CO
Step Two
Name
palladium-carbon
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[C].[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was removed by filtration
CUSTOM
Type
CUSTOM
Details
The solvent was removed by distillation under reduced pressure

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
Cl.OC1=CC=C(C=C1)C(COCCN(C)C)O
Measurements
Type Value Analysis
AMOUNT: MASS 1.4 g
YIELD: CALCULATEDPERCENTYIELD 94.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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